molecular formula C14H17N3 B11879300 (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

Cat. No.: B11879300
M. Wt: 227.30 g/mol
InChI Key: OJLKJKYJGPZOJI-UHFFFAOYSA-N
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Description

(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused imidazo-pyridine ring system, which is known for its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under electrocatalytic conditions . This method is efficient and environmentally friendly, yielding high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is used as a building block for synthesizing more complex molecules. Its stable ring system makes it an ideal candidate for various organic synthesis reactions.

Biology

Biologically, this compound has shown potential in anticancer research. Studies have demonstrated its efficacy against various human cancer cell lines, including MCF-7 and SK-MEL-28 . The compound’s ability to inhibit cancer cell proliferation makes it a promising candidate for further drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its anticancer properties, coupled with its ability to interact with specific molecular targets, make it a valuable compound for developing new treatments.

Industry

Industrially, this compound can be used in the production of advanced materials. Its stable structure and reactivity make it suitable for creating polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine involves its interaction with specific molecular targets, such as kinases linked to cancer cell lines . The compound binds to these targets, inhibiting their activity and thereby preventing cancer cell proliferation. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Uniqueness

Compared to similar compounds, (2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine stands out due to its specific structural features and reactivity. Its fused ring system provides stability, while the methanamine group offers sites for further functionalization. These properties make it more versatile and effective in various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine

InChI

InChI=1S/C14H17N3/c15-9-12-7-4-8-17-10-13(16-14(12)17)11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9,15H2

InChI Key

OJLKJKYJGPZOJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=CN2C1)C3=CC=CC=C3)CN

Origin of Product

United States

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